1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-

Antimycobacterial Tuberculosis H37Rv Pyrazolopyrimidine SAR

1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)- (CAS 328390-10-9), also named 4-methylsulfanyl-1-prop-2-ynylpyrazolo[3,4-d]pyrimidine, is a heterocyclic small molecule (C9H8N4S, MW 204.25 g/mol) built on the pyrazolo[3,4-d]pyrimidine purine-isosteric scaffold. It carries a 4-methylthio substituent and an N1-propargyl group, distinguishing it from the unsubstituted parent heterocycle (CAS 5418-10-0, C6H6N4S, MW 166.20).

Molecular Formula C9H8N4S
Molecular Weight 204.25 g/mol
CAS No. 328390-10-9
Cat. No. B11897537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-
CAS328390-10-9
Molecular FormulaC9H8N4S
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=C1C=NN2CC#C
InChIInChI=1S/C9H8N4S/c1-3-4-13-8-7(5-12-13)9(14-2)11-6-10-8/h1,5-6H,4H2,2H3
InChIKeyLZIZCEMJICXOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 328390-10-9 – 4-(Methylthio)-1-(2-propynyl)-1H-pyrazolo[3,4-d]pyrimidine: Core Structural Identity and Procurement-Grade Characterization


1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)- (CAS 328390-10-9), also named 4-methylsulfanyl-1-prop-2-ynylpyrazolo[3,4-d]pyrimidine, is a heterocyclic small molecule (C9H8N4S, MW 204.25 g/mol) built on the pyrazolo[3,4-d]pyrimidine purine-isosteric scaffold [1]. It carries a 4-methylthio substituent and an N1-propargyl group, distinguishing it from the unsubstituted parent heterocycle (CAS 5418-10-0, C6H6N4S, MW 166.20) [2]. The compound is primarily referenced in the peer-reviewed literature as intermediate 7a within a series of acyclic nucleoside analogs, where its biological and synthetic profiles were benchmarked against close structural analogs [1].

Why CAS 328390-10-9 Cannot Be Swapped for Other Pyrazolo[3,4-d]pyrimidine Derivatives Without Data Loss


Pyrazolo[3,4-d]pyrimidine scaffolds are widely exploited as purine mimetics, yet minor modifications at the N1, C4, and C6 positions produce profound shifts in biological activity, toxicity, and synthetic utility [1]. Direct experimental evidence demonstrates that replacing the 4-methylthio group with a 4-benzylthio group—while keeping the N1-propargyl appendage identical—switches the compound from completely inactive to potently active against Mycobacterium tuberculosis H37Rv (90% inhibition at 12.5 µg/mL for the benzylthio analog vs no significant activity for the methylthio analog) [1]. Simultaneously, the N1-propargyl group provides a reactive alkyne handle that the N1-unsubstituted parent compound (CAS 5418-10-0) lacks, fundamentally altering the compound's value as a synthetic building block [2]. These two orthogonal differentiations—biological selectivity and synthetic tractability—mean that generic substitution within this congeneric series would result in either loss of anti-TB activity or loss of click-chemistry capability, depending on the intended application.

Quantitative Comparator Evidence for CAS 328390-10-9: Anti-TB Selectivity, Synthetic Handles, and Biological Inactivity Benchmarks


Anti-Tubercular Activity: Complete Loss of Potency Relative to the 4-Benzylthio Analog (Direct Head-to-Head Comparison)

In a head-to-head evaluation against Mycobacterium tuberculosis H37Rv (ATCC 27294) in BACTEC 12B medium, compound 7b (4-benzylthio-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidine) exhibited 90% inhibition at 12.5 µg/mL, while the target compound 7a (4-methylthio-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidine, CAS 328390-10-9) showed no significant activity in the same primary screening panel [1]. This near-binary activity cliff establishes that the 4-thioether group—methyl vs benzyl—is the sole determinant of anti-TB potency within this otherwise identical molecular framework.

Antimycobacterial Tuberculosis H37Rv Pyrazolopyrimidine SAR

Synthetic Versatility: Terminal Alkyne Handle for Click Chemistry vs the N1-Unsubstituted Parent (Cross-Study Comparable)

CAS 328390-10-9 bears an N1-propargyl group that serves as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling regioselective construction of 1,2,3-triazole-containing acyclic nucleoside analogs [1]. By contrast, the N1-unsubstituted parent compound 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 5418-10-0, MW 166.20 g/mol) [2] lacks this reactive handle entirely and cannot participate in click chemistry without prior N-functionalization. The target compound was employed as intermediate 7a in a 1,3-dipolar cycloaddition with (2-acetoxyethoxy)methylazide to generate triazolylmethyl-nucleoside regioisomers, a transformation inaccessible to the parent scaffold.

Click Chemistry CuAAC Triazole Synthesis Nucleoside Analog

Toxicity Risk Profile: 4-Methylthio Motif Safety Concerns Versus 4-Alkenylthio Analogs (Class-Level Inference from Riboside Series)

Class-level evidence from the riboside sub-series demonstrates that the 4-methylthio substituent on the pyrazolo[3,4-d]pyrimidine scaffold is associated with unacceptable host toxicity. The riboside 4-methylthio-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine, while possessing good in vitro anti-coccidial activity, caused significant fatalities in chickens upon in vivo administration [1]. In contrast, replacement of the 4-methylthio group with a 4-alkenylthio group abolished toxicity while retaining anti-protozoal efficacy in the same in vivo model [1]. Although this data comes from the riboside series rather than the free N1-propargyl base, the conserved 4-methylthio pharmacophore suggests that CAS 328390-10-9 should be handled with caution in programs where in vivo tolerability is a selection criterion.

Antiprotozoal Coccidiosis Host Toxicity Nucleoside Toxicity

Regioselective Synthesis: Documented N1-Alkylation Yield and Site Selectivity Benchmark (Supporting Evidence)

CAS 328390-10-9 was synthesized by regioselective N1-alkylation of 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (6a) with propargyl bromide using potassium carbonate as base in DMF, affording the N1-regioisomer 7a in 73% isolated yield [1]. The corresponding 4-benzylthio analog 7b was obtained under identical conditions in 78% yield [1]. The N1-regiochemistry was confirmed by UV spectral comparison with established N1-acyclonucleoside standards, and the presumed N2-regioisomer was detected as a minor byproduct but not isolated [1]. This documented synthetic protocol and site-selectivity profile enable straightforward scale-up and quality control for procurement specifications.

Regioselective Alkylation N1-Functionalization Pyrazolopyrimidine Synthesis

Broad Biological Inactivity Profile: Anti-HIV and Anti-Tumor Negative-Control Utility (Supporting Evidence)

In multi-target biological screening, CAS 328390-10-9 (7a) was evaluated alongside its 4-benzylthio analog 7b for inhibition of HIV-1(IIIB) and HIV-2(ROD) replication in MT-4 cells, as well as for anti-tumor activity across a panel of nine human tumor cell lines (leukemia, colon, melanoma, ovarian, renal, prostate, breast, brain, non-small cell lung cancer) [1]. Both 7a and 7b were completely inactive against HIV-1 and HIV-2 at subtoxic concentrations, and neither compound exhibited appreciable anti-tumor activity at concentrations below 10^-4 M [1]. This universal inactivity across antiviral and anticancer assays, contrasted with the high anti-TB activity of 7b, means CAS 328390-10-9 provides a matched inactive comparator that is pharmacologically silent in these common screening pathways.

HIV-1 HIV-2 Antitumor Screening Negative Control

Defined Application Scenarios for CAS 328390-10-9 Based on Verified Differential Evidence


Negative Control Compound in Anti-Tuberculosis Drug Discovery Against Pyrazolo[3,4-d]pyrimidine Hit 7b

CAS 328390-10-9 is the exact matched-pair negative control for anti-TB hit compound 7b (4-benzylthio analog). In M. tuberculosis H37Rv dose-response assays, the target compound shows no significant growth inhibition at 12.5 µg/mL, while 7b achieves 90% inhibition at the same concentration [1]. This binary activity switch—driven solely by replacing 4-SCH3 with 4-SCH2Ph—makes CAS 328390-10-9 indispensable for establishing SAR, validating target engagement, and ruling out assay interference in anti-TB screening cascades.

Click-Chemistry-Ready Building Block for Triazole-Containing Nucleoside Library Synthesis

The N1-propargyl group of CAS 328390-10-9 serves as a pre-installed dipolarophile for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid diversification into 1,4- and 1,5-disubstituted triazolylmethyl-pyrazolo[3,4-d]pyrimidine nucleoside analogs [1]. This compound eliminates the need for N1-alkylation of the parent scaffold (CAS 5418-10-0) [2] and the associated regioselectivity challenges, making it the preferred starting material for medicinal chemistry groups synthesizing focused triazole-nucleoside libraries.

In Vitro Selectivity Profiling for Pyrazolo[3,4-d]pyrimidine Chemical Probes Requiring Clean Off-Target Profiles

CAS 328390-10-9 has been experimentally demonstrated to be inactive across HIV-1(IIIB), HIV-2(ROD), and nine human tumor cell lines at concentrations up to 100 µM [1]. This broad inactivity profile qualifies the compound as a pharmacologically silent scaffold for chemical probe development, where selectivity over antiviral and oncology targets is a critical requirement. Procurement of this compound as a control ensures that any observed biological activity in novel analogs can be confidently attributed to the introduced structural modifications rather than scaffold-driven polypharmacology.

In Vitro-Only Research Tool Where 4-Methylthio Toxicity Risk Is Acceptable

Class-level evidence from riboside analogs indicates that the 4-methylthio substituent on the pyrazolo[3,4-d]pyrimidine core is associated with in vivo host toxicity, as demonstrated by fatalities in chicken coccidiosis models [1]. For procurement decisions, CAS 328390-10-9 is therefore rationally restricted to in vitro applications—biochemical assays, cell-based screening, and synthetic chemistry—where this toxicity risk is not a confounding factor. Programs requiring in vivo evaluation should consider the 4-alkenylthio or 4-benzylthio scaffold modifications that have demonstrated improved tolerability.

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.